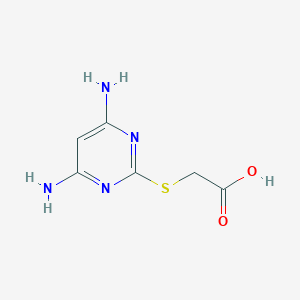

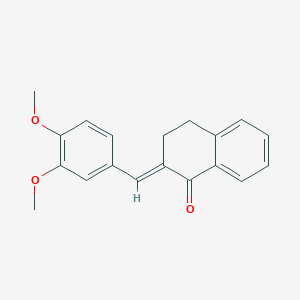

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

货号 B188002

CAS 编号:

6638-40-0

分子量: 200.22 g/mol

InChI 键: JKAISOKGXPAILZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is a chemical compound with the molecular formula C6H8N4O2S .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, reactions of commercially available 3-/4-substituted anilines with 2-bromoacetic acid in the presence of 1-hydroxybenzotriazole (HOBT), 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), and N,N-diisopropylethylamine (DIPEA), produced the condensation products .Molecular Structure Analysis

The molecular weight of “2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is 200.22 g/mol . The InChI code for this compound is 1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 140 Ų and a rotatable bond count of 3 . It has a complexity of 182 as computed by Cactvs 3.4.8.18 .科学研究应用

-

Pharmaceutical Sciences and Crystallography

- Application : The compound is used in the synthesis of heterocyclic molecules which are of interest in medicinal chemistry research . Pyrimidines are reported as inhibitors for biological activities like antibacterial, antifungal, anticancer, antiviral, etc .

- Methods : The synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives were studied . X-ray diffraction intensity data were collected at room temperature (293K) on a Brukeraxs SMART APEXII single crystal X-ray diffractometer equipped with graphite monochromatic Mo Kα (λ=0.71073 Å) radiation and CCD detector .

- Results : The study presents the synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives .

-

- Application : The compound is studied as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation .

- Methods : Quantitative structure–activity relationship (QSAR) was performed. For modeling two methods of multiple linear regression (MLR) and nonlinear regression of support vector machine (SVR) were used . In the next step, using molecular docking and molecular dynamic simulation methods, the interaction between phenyl acetamide derivatives and the sirtuin 2 protein was investigated .

- Results : In the SVR model, the best results were obtained using the radial Gaussian kernel function (RBF) with R²train = 0.978 and R²test = 0.990 . The results of molecular dynamic simulation show that phenyl acetamide compounds form stable complex with the sirtuin 2 protein .

-

- Application : 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives have shown to possess significant anti-proliferation properties against breast cancer cell lines .

- Methods : The study involves the synthesis of 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives .

- Results : These derivatives have shown significant inhibitory activity against influenza viruses .

-

Treatment of Parasitic Diseases and Bacterial Infections

- Application : The compound is used in the synthesis of dihydrofolate reductase inhibitor drugs used to treat parasitic diseases (pyrimethamine, trimetrexate) and bacterial infections (iclaprim, trimethoprim) .

- Methods : The synthesis of 2,4-diaminopyrimidine derivatives is involved in the production of these drugs .

- Results : These drugs have shown significant inhibitory activity against various parasites and bacteria .

属性

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 |

Source

|

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid | |

CAS RN |

6638-40-0 |

Source

|

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)

![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)

![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)

![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)